![molecular formula C6H12N2O B2903954 1-Imidazolidin-1-ylpropan-1-one CAS No. 1198795-15-1](/img/structure/B2903954.png)
1-Imidazolidin-1-ylpropan-1-one
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Overview
Description
1-Imidazolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C6H12N2O . It belongs to the class of imidazolidinones, which are 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been extensively studied. One of the simplest methods for the synthesis of imidazolones is the condensation of acyloins with monosubstituted ureas . This reaction proceeds in various solvents under the conditions of acidic catalysis . Another method involves the use of synthetic organic compounds .Molecular Structure Analysis
The molecular structure of 1-Imidazolidin-1-ylpropan-1-one can be analyzed using various tools such as MolView , which allows for the conversion of a drawn molecule into a 3D model . The molecular weight of this compound is 128.17 .Chemical Reactions Analysis
Imidazole and its derivatives have been known to undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazoles have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Antibacterial Applications
Imidazole-based compounds are known for their antibacterial properties. They can be used in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Antiparasitic Applications
These compounds also exhibit anti-inflammatory and antiparasitic activities, making them valuable in treating conditions like inflammation and parasitic infections .
Antidiabetic and Antituberculosis Applications
Research has shown that imidazolidinone derivatives can be effective in treating diabetes and tuberculosis, offering new avenues for therapeutic intervention .
Antifungal and Antioxidant Applications
The antifungal and antioxidant properties of these compounds contribute to their use in treating fungal infections and in preventing oxidative stress-related damage .
Antitumor and Anticancer Applications
Imidazolidinone compounds have been explored for their potential in anticancer therapy, targeting various forms of cancer with promising results .
Antidepressant Applications
Some derivatives have shown effectiveness as antidepressants, providing new options for managing depression and related disorders .
Antiviral Applications
Specific imidazolidinone derivatives have been identified as potent antiviral agents, particularly against human enterovirus infections .
Synthesis and Catalysis
These compounds play a role in synthetic chemistry as catalysts or intermediates in the synthesis of other complex molecules .
Future Directions
The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which are structurally similar to 1-imidazolidin-1-ylpropan-1-one, interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
Based on the known interactions of similar compounds, it can be inferred that 1-imidazolidin-1-ylpropan-1-one may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Imidazole groups are known to play a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . Therefore, it is plausible that 1-Imidazolidin-1-ylpropan-1-one could influence pathways involving histidine residues.
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2551±330 °C and a predicted density of 1037±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to imidazole derivatives, it is plausible that it could influence cellular processes by modulating the activity of its target proteins .
Action Environment
It is known that the compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules in its environment .
properties
IUPAC Name |
1-imidazolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTPQCGLMDHWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Imidazolidin-1-ylpropan-1-one |
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